N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-YL)-1-adamantanecarboxamide
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Overview
Description
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-YL)-1-adamantanecarboxamide is a synthetic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with benzyl and dimethyl groups, and an adamantanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-YL)-1-adamantanecarboxamide typically involves the reaction of 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid with adamantanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of automated reactors and purification techniques such as recrystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-YL)-1-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-YL)-1-adamantanecarboxamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-YL)-1-adamantanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to affect the mTORC1 pathway, which plays a crucial role in cell growth and autophagy . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloro-acetamide
- N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides
- N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-[(2,2,2-trifluoroethoxy)methyl]benzamide
Uniqueness
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-YL)-1-adamantanecarboxamide stands out due to its unique adamantanecarboxamide moiety, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and may contribute to its specific interactions with molecular targets.
Properties
Molecular Formula |
C23H29N3O |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-(1-benzyl-3,5-dimethylpyrazol-4-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C23H29N3O/c1-15-21(16(2)26(25-15)14-17-6-4-3-5-7-17)24-22(27)23-11-18-8-19(12-23)10-20(9-18)13-23/h3-7,18-20H,8-14H2,1-2H3,(H,24,27) |
InChI Key |
GEUGWPBJLDJBNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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